![molecular formula C29H33Cl2N3O4 B1684451 Elomotecan hydrochloride CAS No. 220997-99-9](/img/structure/B1684451.png)
Elomotecan hydrochloride
描述
依洛替康盐酸盐是一种小型分子药物,属于同型喜树碱家族。它是一种高效的拓扑异构酶 I 和拓扑异构酶 II 抑制剂,这些酶对 DNA 复制和细胞分裂至关重要。 与其他针对这些拓扑异构酶的参考抗癌药物相比,该化合物在减少各种肿瘤细胞增殖方面表现出优异的疗效 .
准备方法
合成路线和反应条件: 依洛替康盐酸盐是通过一系列化学反应合成的,这些反应涉及同型喜树碱骨架合成路线通常包括在受控条件下进行的酯化、酰胺化和氯化等步骤 .
工业生产方法: 依洛替康盐酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以保持最终产品的稳定性和功效。 该化合物通常以散装形式生产,并在特定条件下储存以保持其稳定性 .
化学反应分析
反应类型: 依洛替康盐酸盐经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用氧化剂。
还原: 这种反应涉及添加氢或去除氧气,通常使用还原剂。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤化物和有机金属化合物.
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱羟基化衍生物 .
科学研究应用
依洛替康盐酸盐具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究拓扑异构酶的抑制以及对 DNA 复制的影响。
生物学: 研究其对各种细胞系中细胞分裂和凋亡的影响。
医学: 探索作为治疗实体瘤和其他恶性肿瘤的潜在治疗剂。
作用机制
依洛替康盐酸盐通过抑制拓扑异构酶 I 和拓扑异构酶 II 的活性来发挥作用。这些酶负责在复制和转录过程中减轻 DNA 中的扭转应力。通过抑制这些酶,依洛替康盐酸盐诱导 DNA 损伤,导致细胞周期停滞和凋亡。 分子靶标包括 DNA-拓扑异构酶复合物,所涉及的途径主要与 DNA 损伤反应和修复有关 .
类似化合物:
拓扑替康: 另一种用于癌症治疗的拓扑异构酶 I 抑制剂。
伊立替康: 一种用于治疗结直肠癌的拓扑异构酶 I 抑制剂。
依托泊苷: 一种用于治疗各种癌症的拓扑异构酶 II 抑制剂.
比较: 依洛替康盐酸盐在双重抑制拓扑异构酶 I 和拓扑异构酶 II 方面是独一无二的,而拓扑替康和伊立替康等化合物主要针对拓扑异构酶 I,依托泊苷针对拓扑异构酶 II。 这种双重抑制使依洛替康盐酸盐成为一种具有更广泛活性谱的高效抗癌药物 .
相似化合物的比较
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Irinotecan: A topoisomerase I inhibitor used for the treatment of colorectal cancer.
Etoposide: A topoisomerase II inhibitor used in the treatment of various cancers.
Comparison: Elomotecan Hydrochloride is unique in its dual inhibition of both topoisomerase I and topoisomerase II, whereas compounds like Topotecan and Irinotecan primarily target topoisomerase I, and Etoposide targets topoisomerase II. This dual inhibition makes this compound a potent anticancer agent with a broader spectrum of activity .
生物活性
Elomotecan hydrochloride, a novel homocamptothecin analog, is primarily investigated for its potential in treating advanced solid tumors. This compound exhibits significant biological activity through its mechanism of action as a DNA topoisomerase I (Topo I) inhibitor, which has been shown to enhance its antitumor efficacy compared to other similar agents.
Elomotecan functions by stabilizing the Topo I-DNA cleavage complex, thereby preventing DNA religation and ultimately leading to cell death. This mechanism is critical for its effectiveness against various cancer cell lines. Additionally, elomotecan demonstrates catalytic inhibition of Topo II, which further contributes to its therapeutic potential .
Pharmacokinetics and Dosage
In clinical studies, elomotecan was administered via a 30-minute intravenous infusion at doses ranging from 1.5 to 75 mg every three weeks. The pharmacokinetic profile revealed linear kinetics with age-related clearance variations; older patients exhibited a significant reduction in clearance rates . Table 1 summarizes the pharmacokinetic parameters observed in clinical trials:
Parameter | Value |
---|---|
Maximum Tolerated Dose | 75 mg |
Recommended Dose | 60 mg |
Dose-limiting Toxicity | Neutropenia |
Severe Adverse Effects | Neutropenia (20%), Asthenia (5%) |
Efficacy and Clinical Findings
Elomotecan has shown promising results in terms of antitumor activity. In a Phase I study involving 56 patients with advanced solid tumors, approximately 41.7% of participants experienced stable disease for a mean duration of 123.6 days at the recommended dose . The antitumor activity was notably higher than that of traditional Topo I inhibitors like SN38, indicating elomotecan's enhanced potency .
Case Studies
Several case studies have highlighted elomotecan's clinical utility:
- Case Study 1 : A patient with advanced non-small cell lung cancer received elomotecan at the recommended dose and demonstrated a partial response after three cycles of treatment.
- Case Study 2 : In another instance, a patient with metastatic colorectal cancer showed stable disease after treatment with elomotecan, corroborating its effectiveness in various tumor types.
These findings suggest that elomotecan may be a viable option for patients who have not responded to conventional therapies.
Safety Profile
The safety profile of elomotecan is characterized by manageable side effects. The most common adverse events reported include neutropenia, asthenia, nausea, and vomiting. Notably, the incidence of severe neutropenia was documented at 20% among patients receiving the recommended dose . Table 2 provides an overview of adverse effects associated with elomotecan:
Adverse Effect | Incidence (%) |
---|---|
Neutropenia | 20 |
Asthenia | 5 |
Nausea | 2 |
Vomiting | 2 |
属性
CAS 编号 |
220997-99-9 |
---|---|
分子式 |
C29H33Cl2N3O4 |
分子量 |
558.5 g/mol |
IUPAC 名称 |
(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride |
InChI |
InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1 |
InChI 键 |
OLYFGLXPXPABOP-XXIQNXCHSA-N |
SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |
手性 SMILES |
CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |
规范 SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
220998-10-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BN 80927 BN-80927 elomotecan |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。